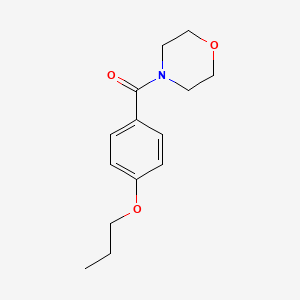![molecular formula C20H19N3O2 B4644372 7-(2-furyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4644372.png)
7-(2-furyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone
Overview
Description
7-(2-furyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound is known to exhibit a range of biochemical and physiological effects, making it an important target for scientific investigation.
Mechanism of Action
The mechanism of action of 7-(2-furyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 7-(2-furyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone exhibits a range of biochemical and physiological effects. These include inhibition of tumor cell growth, suppression of inflammatory cytokine production, and modulation of immune cell activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-(2-furyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone in lab experiments is its ability to selectively target cancer cells and inflammatory pathways. However, one of the limitations of this compound is its potential toxicity and low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 7-(2-furyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone. These include:
1. Further investigation of the compound's mechanism of action and potential targets for drug development.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Exploration of the compound's potential as a treatment for other inflammatory and autoimmune diseases.
4. Investigation of the compound's potential as a combination therapy with other anti-cancer agents.
5. Development of more effective delivery methods to improve the compound's solubility and bioavailability.
Scientific Research Applications
Research on 7-(2-furyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone has focused on its potential therapeutic applications. Studies have shown that this compound exhibits anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development.
properties
IUPAC Name |
7-(furan-2-yl)-4-methyl-2-(3-methylanilino)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-12-5-3-6-15(9-12)22-20-21-13(2)19-16(23-20)10-14(11-17(19)24)18-7-4-8-25-18/h3-9,14H,10-11H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDRDEXIKQETMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=C3C(=N2)CC(CC3=O)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-[(4-fluorophenyl)amino]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4644303.png)
![N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-4-{[3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B4644308.png)
![4-[(1-butyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B4644313.png)
![N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-methoxybenzamide](/img/structure/B4644320.png)

![2,5-dimethoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B4644326.png)

![1-{2-[(2,6-dichlorophenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4644339.png)
![1-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B4644353.png)

![2-[(2-hydroxyethyl)amino]-6-phenyl-4-(trifluoromethyl)nicotinamide](/img/structure/B4644362.png)
![2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide](/img/structure/B4644366.png)
![methyl 3-({[(4-butylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4644377.png)